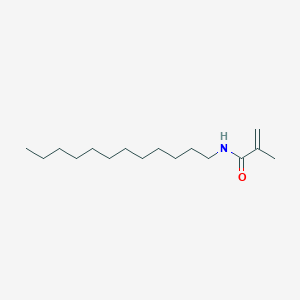

N-Dodecylmethacrylamide

Description

Overview of N-Alkylmethacrylamides in Polymer Chemistry

N-Alkylmethacrylamides are a versatile class of monomers characterized by a methacrylamide (B166291) group and an N-substituted alkyl chain. The length and branching of the alkyl group significantly influence the properties of the resulting polymers. Short-chain N-alkylmethacrylamides, such as N-isopropylacrylamide (NIPAM), are well-known for their thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST) which is sensitive to environmental stimuli like temperature and pH. specialchem.comspecialchem.com This property has led to their extensive use in the development of "smart" polymers for applications in drug delivery and tissue engineering. researchgate.netmdpi.comresearchgate.net

As the length of the N-alkyl chain increases, the hydrophobic character of the monomer becomes more pronounced. This increased hydrophobicity affects the solubility, thermal properties, and aggregation behavior of the corresponding polymers.

Significance of Long-Chain Hydrophobic Methacrylamide Monomers in Advanced Materials

Long-chain hydrophobic methacrylamide monomers, such as N-Dodecylmethacrylamide, are instrumental in the development of advanced materials due to the unique properties they confer to polymers. The incorporation of these monomers into polymer chains leads to materials with enhanced hydrophobic characteristics, improved thermal stability, and the ability to form self-assembled nanostructures in solution. osti.gov

The hydrophobic dodecyl side chains can act as physical crosslinkers, leading to the formation of associative polymers with interesting rheological properties. researchgate.net These polymers can exhibit shear-thickening or shear-thinning behavior depending on the polymer architecture and concentration, making them suitable for applications such as viscosity modifiers and flow control agents. Furthermore, the amphiphilic nature of copolymers containing long-chain hydrophobic methacrylamides allows for the formation of micelles and other aggregates, which can encapsulate hydrophobic molecules. This has significant implications for drug delivery, where these systems can improve the solubility and bioavailability of poorly water-soluble drugs.

Research Trajectories and Contemporary Relevance of this compound Polymers

Current research on polymers containing this compound is focused on several key areas. A significant trajectory involves the development of stimuli-responsive materials by copolymerizing DDM with hydrophilic monomers like N-isopropylacrylamide. nist.gov These copolymers exhibit both thermoresponsiveness and self-assembly properties, leading to the formation of "smart" micelles that can respond to changes in temperature and pH. nist.gov Such systems are being explored for targeted drug delivery, where the release of an encapsulated drug can be triggered by local environmental cues.

Another important area of research is in the field of enhanced oil recovery, where hydrophobically modified polyacrylamides containing DDM are being investigated. nih.gov The associative nature of these polymers in solution leads to a significant increase in viscosity, which can improve the efficiency of water-flooding processes for oil extraction. The long hydrophobic chains of DDM can also interact with paraffin (B1166041) wax molecules in crude oil, acting as inhibitors to prevent their deposition and subsequent pipeline blockage.

Furthermore, the ability of DDM-containing polymers to modify surface properties is being explored. These polymers can be used to create hydrophobic coatings and specialty adhesives. The ongoing research into this compound polymers highlights their potential in a wide range of advanced material applications, driven by their unique combination of hydrophobicity, self-assembly, and stimuli-responsive behavior.

Data Tables

Table 1: Properties of N-Alkylmethacrylamide Homopolymers

| Monomer | Glass Transition Temperature (Tg) (°C) | Synthesis Method | Reference |

| N-isopropylacrylamide | ~165 | Precipitation Polymerization | specialchem.com |

| N,N-dimethylaminoethyl methacrylate (B99206) | 18.5 | Not Specified | specialchem.com |

| Poly(N-[3-(diethylamino)propyl]methacrylamide) | Not Specified | Free Radical & RAFT Polymerization |

Table 2: Copolymerization and Micellar Properties

| Copolymer System | Synthesis Method | Critical Aggregation Concentration (CAC) | Micelle Hydrodynamic Diameter (Dh) (nm) | Reference |

| N-isopropylacrylamide–poly(ethylene glycol)–dodecyl methacrylate | Random Copolymerization | 3.6 x 10⁻³ to 1 x 10⁻² g/L | 40 to 150 | nih.gov |

| Poly(N-isopropylacrylamide)-block-Poly[(2-dimethylamino)ethyl methacrylate] | RAFT Polymerization | Not Specified | Not Specified | nist.gov |

Note: This table presents data for copolymers containing dodecyl methacrylate, a structurally similar long-chain hydrophobic monomer, to illustrate the typical aggregation behavior of such systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-dodecyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZLHJIPBBRFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922868 | |

| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-39-5 | |

| Record name | N-Dodecyl-2-methyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of N Dodecylmethacrylamide Monomer

Established Synthetic Routes to N-Dodecylmethacrylamide

The synthesis of this compound is most commonly achieved through the reaction of an amine with an acyl chloride. This method provides a direct and efficient route to the desired amide monomer.

Acryloyl Chloride and n-Dodecylamine Reaction Pathway

A primary and well-established method for the synthesis of this compound involves the reaction of methacryloyl chloride with n-dodecylamine. This reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the n-dodecylamine attacks the electrophilic carbonyl carbon of the methacryloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of the amine reactant, to neutralize the hydrochloric acid byproduct formed during the reaction.

The reaction is generally performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature. These conditions help to control the exothermic nature of the reaction and minimize potential side reactions. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt and any excess starting materials. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound monomer.

| Reaction Parameter | Typical Conditions |

| Reactants | Methacryloyl chloride, n-Dodecylamine |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Base | Triethylamine or excess n-Dodecylamine |

| Temperature | 0°C to room temperature |

| Reaction Time | Several hours |

Monomer Purification and Characterization Techniques for Pre-Polymerization Analysis

The purity of the this compound monomer is critical for achieving polymers with desired molecular weights and properties. Therefore, rigorous purification and characterization are essential steps before its use in polymerization reactions.

Following the initial workup, the crude monomer is often purified by recrystallization. researchgate.net The choice of solvent is crucial; a solvent is selected in which the monomer is soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents for the recrystallization of long-chain alkyl amides include hexane, acetone, or mixtures of solvents. researchgate.netresearchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, pure crystals of this compound form, leaving impurities dissolved in the mother liquor. The purified crystals are then collected by filtration and dried under vacuum.

To confirm the identity and purity of the synthesized monomer, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are powerful tools for elucidating the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. Key signals include those for the vinyl protons of the methacrylate (B99206) group, the protons of the methyl group attached to the double bond, the methylene (B1212753) protons adjacent to the nitrogen atom, the long alkyl chain protons, and the amide proton (N-H). The integration of these signals confirms the ratio of protons in the structure.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the vinyl carbons, the methyl carbon, and the various carbons of the dodecyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound monomer. The spectrum will exhibit characteristic absorption bands for the N-H stretching vibration of the secondary amide, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). Additionally, peaks corresponding to the C=C stretching of the vinyl group and the C-H stretching of the alkyl chain will be present. researchgate.netresearchgate.net

| Analytical Technique | Information Obtained | Key Expected Signals/Bands |

| ¹H NMR | Molecular structure and proton environment | Vinyl protons, methyl protons, methylene protons (α to N), alkyl chain protons, amide proton |

| ¹³C NMR | Carbon skeleton | Carbonyl carbon, vinyl carbons, methyl carbon, dodecyl chain carbons |

| FTIR | Functional groups | N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), C=C stretch, C-H stretch |

By employing these synthesis and purification methodologies, followed by thorough characterization, high-purity this compound monomer can be reliably produced for use in various polymerization applications.

Polymerization Mechanisms and Kinetics of N Dodecylmethacrylamide and Its Copolymers

Free Radical Polymerization of N-Dodecylmethacrylamide Monomer

Free radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers like this compound. This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals.

The choice of initiator and reaction conditions significantly influences the outcome of the free radical polymerization of this compound. Azo compounds and peroxides are frequently employed as thermal initiators, which decompose upon heating to generate the initial radicals that trigger polymerization.

A notable example is the use of 2,2'-azobis(isobutyronitrile) (AIBN) as a thermal initiator for the polymerization of N-Dodecylacrylamide (B74712) in a toluene (B28343) solvent. rsc.org In a typical procedure, the polymerization is carried out under an inert atmosphere to prevent oxygen from inhibiting the reaction. The concentration of the initiator and the reaction temperature are key parameters that affect the polymerization rate and the molecular weight of the resulting poly(this compound) (pDDMAm). For instance, a particular study reported the synthesis of pDDMAm with a number average molecular weight (Mn) of 22,000 g/mol and a polydispersity index (Mw/Mn) of 2.7. rsc.org

The selection of solvent is also crucial as it can influence the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. Toluene is a common choice for the polymerization of hydrophobic monomers like DDMAm. The reaction temperature is typically set to ensure a suitable decomposition rate of the initiator; for AIBN, this is often in the range of 60-80°C. wikipedia.org

| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn | Reference |

| 2,2'-azobis(isobutyronitrile) (AIBN) | Toluene | Not Specified | 22,000 | 2.7 | rsc.org |

Other common free-radical initiators that can be used for such polymerizations include benzoyl peroxide (BPO), which also decomposes upon heating to generate radicals. numberanalytics.com The choice between AIBN and BPO can be influenced by the desired reaction temperature and the solvent system.

Copolymerization Kinetics and Monomer Reactivity Ratios

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for modifying the properties of polymers. The kinetics of copolymerization and the reactivity ratios of the comonomers are fundamental to understanding and controlling the composition and microstructure of the resulting copolymer.

The relative reactivities of monomers in a copolymerization are quantified by monomer reactivity ratios (r1 and r2). These ratios are crucial for predicting the copolymer composition from the monomer feed composition. emu.edu.tr Several methods have been developed to determine these reactivity ratios from experimental data, with the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis methods being among the most widely used. emu.edu.tr

These methods are based on the terminal model of copolymerization, which assumes that the reactivity of a growing polymer chain is determined solely by the nature of the terminal monomer unit. emu.edu.tr The Mayo-Lewis equation relates the instantaneous composition of the copolymer to the composition of the monomer feed and the reactivity ratios. The Fineman-Ross and Kelen-Tudos methods are graphical linearizations of the Mayo-Lewis equation, allowing for the determination of r1 and r2 from the slope and intercept of a plotted line. emu.edu.trresearchgate.net

For the copolymerization of N-dodecylacrylamide (referred to as C12AM in the study) with 4-vinylpyridine (B31050) (4-VP), the reactivity ratios were determined using these established methods. The Fineman-Ross method yielded values of r(4-VP) = 3.96 and r(C12AM) = 0.23. emu.edu.tr The Kelen-Tudos and Mayo-Lewis methods provided slightly different but generally consistent values, with the reported values being r(4-VP) = 4.13 and r(C12AM) = 0.27. emu.edu.tr

| Comonomer 1 | Comonomer 2 | Method | r1 | r2 | Reference |

| 4-Vinylpyridine (4-VP) | N-Dodecylacrylamide (C12AM) | Fineman-Ross | 3.96 | 0.23 | emu.edu.tr |

| 4-Vinylpyridine (4-VP) | N-Dodecylacrylamide (C12AM) | Kelen-Tudos & Mayo-Lewis | 4.13 | 0.27 | emu.edu.tr |

The chemical nature of the comonomer has a profound impact on its reactivity and the resulting copolymer structure. In the case of the copolymerization of N-dodecylacrylamide with 4-vinylpyridine, the determined reactivity ratios reveal significant differences in monomer reactivity. emu.edu.tr

The high reactivity ratio of 4-vinylpyridine (r(4-VP) > 1) indicates that a growing polymer chain ending in a 4-vinylpyridine radical has a strong preference for adding another 4-vinylpyridine monomer over an N-dodecylacrylamide monomer. emu.edu.tr This suggests a tendency for 4-vinylpyridine to homopolymerize. Conversely, the low reactivity ratio of N-dodecylacrylamide (r(C12AM) < 1) signifies that a growing chain with an N-dodecylacrylamide terminal unit is more likely to add a 4-vinylpyridine monomer than another N-dodecylacrylamide monomer. emu.edu.tr This disparity in reactivity leads to the formation of copolymers with a block-like or sequential distribution of monomer units rather than a purely random arrangement. emu.edu.tr

The terminal model is a fundamental concept in copolymerization kinetics that simplifies the analysis by assuming the reactivity of the propagating radical is only dependent on the identity of the terminal monomer unit. emu.edu.tr This model is often sufficient for describing the behavior of many free-radical copolymerization systems.

In the study of N-dodecylacrylamide and 4-vinylpyridine copolymerization, the terminal model was employed to calculate the mean length of the monomer sequences within the copolymer chains based on the experimentally determined reactivity ratios. emu.edu.tr This information is crucial for understanding the microstructure of the copolymer and how it will influence the material's macroscopic properties. The application of the terminal model provides valuable insights into the distribution of monomer units along the polymer backbone, which is a direct consequence of the relative reactivities of the comonomers. emu.edu.tr

Controlled/Living Polymerization Techniques Applied to this compound Systems

Controlled/living polymerization techniques offer a significant advantage over conventional free-radical polymerization by providing the ability to precisely control the molecular weight, polydispersity, and architecture of polymers. These methods have been successfully applied to this compound and its derivatives, enabling the synthesis of well-defined block copolymers and other complex structures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that has been utilized for N-dodecylacrylamide. For instance, block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG) have been synthesized using RAFT. acs.org This was achieved by employing a trithiocarbonate-substituted PEG as a macro-chain-transfer agent (macro-CTA). acs.org This approach allows for the growth of a pDDA block from the end of the PEG chain, resulting in a well-defined amphiphilic block copolymer.

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled polymerization method that has been applied to monomers similar to this compound. While specific details for the ATRP of this compound itself are not as readily available in the provided search results, the synthesis of poly(dodecylmethacrylamide)-coated nanoparticles via surface-initiated ATRP has been reported. This indicates that ATRP is a viable technique for polymerizing this class of monomers, allowing for the growth of polymer chains from a surface to create functional nanomaterials. The synthesis of block copolymers containing poly(N-isopropyl acrylamide), a structurally related monomer, via ATRP further supports the applicability of this method to acrylamide-based monomers. nih.gov

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization in this compound Block Copolymer Synthesis

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. openrepository.comrsc.org This technique is particularly effective for creating block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. openrepository.comrsc.org The synthesis of block copolymers containing this compound (DDMAm) via RAFT has been a subject of research, aiming to create amphiphilic polymers with self-assembling properties.

The RAFT process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. openrepository.comrsc.org The general mechanism involves a degenerative chain transfer process where a propagating radical reacts with the CTA. This leads to the formation of a dormant polymeric thiocarbonylthio compound and a new radical that can initiate further polymerization. This equilibrium between active (propagating) and dormant species allows for the controlled growth of polymer chains. openrepository.com

In the context of this compound, studies have focused on the synthesis of block copolymers where one of the blocks is poly(this compound) (pDDMAm). For instance, amphiphilic block copolymers such as poly(N-dodecylacrylamide)-block-poly(N-tert-pentylacrylamide) (pDDA-b-ptPA) have been synthesized. rsc.orgrsc.org The successful synthesis of such block copolymers requires careful optimization of reaction conditions, particularly the concentration ratio of the CTA to the initiator (e.g., AIBN). rsc.org Research has shown that at low [CTA]/[AIBN] ratios, the polymerization proceeds via the RAFT mechanism, leading to a controlled polymerization. However, at higher ratios, competition with termination reactions and non-controlled free-radical polymerization paths can occur. rsc.org

The kinetics of RAFT polymerization of acrylamide-based monomers like DDMAm can be influenced by the long alkyl side chains. These side chains can affect the reactivity of the monomer and the stability of the intermediate radical species. The synthesis of well-defined block copolymers is often achieved by a two-step method. First, a homopolymer (macro-CTA) is synthesized, which is then used to initiate the polymerization of the second monomer. psu.edu For example, a poly(N,N-dimethylacrylamide) macro-CTA can be chain-extended with N-acryloxysuccinimide to form a block copolymer. psu.edu This sequential monomer addition is a key strategy in creating well-defined block architectures. openrepository.comrsc.org

The selection of the appropriate RAFT agent is crucial for controlling the polymerization of a given monomer. openrepository.com The effectiveness of the CTA depends on the Z and R groups of the thiocarbonylthio compound (R-S-C(=S)-Z), which influence the rates of addition and fragmentation. openrepository.com For methacrylamides, specific CTAs are required to ensure efficient control over the polymerization. openrepository.com

Table 1: Example of RAFT Polymerization of an Acrylamide (B121943) Monomer

| Parameter | Value | Reference |

|---|---|---|

| Monomer | N-isopropylacrylamide (NIPAM) | nih.gov |

| Chain Transfer Agent (CTA) | Ethyl cyanovaleric trithiocarbonate (B1256668) (ECT) | nih.gov |

| Initiator | 2,2'-azobisisobutyronitrile (AIBN) | nih.gov |

| [CTA]o/[I]o Ratio | 20:1 | nih.gov |

| Solvent | p-dioxane | nih.gov |

| Temperature | 70 °C | nih.gov |

| Time | 120 min | nih.gov |

Micellar Copolymerization Mechanisms and Evolution

Micellar copolymerization is a technique used to synthesize water-soluble copolymers with hydrophobic microdomains. This method is particularly useful for copolymerizing a hydrophilic monomer with a small amount of a hydrophobic monomer, such as this compound, which is sparingly soluble in water. researchgate.net The process takes place in an aqueous medium containing a surfactant, which forms micelles. The hydrophobic monomer is solubilized within the hydrophobic cores of these micelles, while the hydrophilic monomer remains dissolved in the aqueous phase. acs.org

The polymerization is typically initiated by a water-soluble initiator. The copolymerization reaction primarily occurs at the micelle-water interface. This leads to the formation of copolymers with a blocky or "multiblock" structure, where sequences of the hydrophobic monomer are incorporated into the hydrophilic polymer backbone. researchgate.net The number and length of these hydrophobic blocks can be controlled by the initial number of hydrophobes per micelle. researchgate.net

A key aspect of the evolution of this technique involves the use of polymerizable surfactants (surfmers). In a novel micellar process, a polymerizable surfactant, such as sodium 2-acrylamido-dodecane sulfonate (NaAMC12S), can be used. acs.org In this system, the hydrophobic monomer (e.g., N-dodecylacrylamide) is solubilized in the micelles formed by the surfmer. acs.org During polymerization, the surfmer is incorporated into the polymer backbone along with the hydrophilic and hydrophobic monomers, resulting in a ternary copolymer. acs.org This approach simplifies the process by eliminating the need to remove the surfactant from the final product. acs.org

The mechanism of micellar copolymerization of this compound (DodMAm) with hydrophilic monomers like acrylamide (AM) or sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) has been investigated. researchgate.netacs.org Copolymers of AMPS and DodMAm can form compact micelle-like nanostructures in aqueous solutions. researchgate.netacs.org The self-association behavior of these copolymers is influenced by factors such as the solvent composition. For instance, in a water/methanol (B129727) mixture, an increase in the methanol fraction can lead to the loosening of the hydrophobic microdomains and the unfolding of the polymer chains. researchgate.net

The kinetics of micellar copolymerization can be influenced by the presence of the hydrophilic comonomer. For example, studies on mixed micelles of sodium dodecyl sulfate (B86663) (SDS) and a polymerizable monomer in the presence of acrylamide have shown that acrylamide can perturb the micellization of the surfactant by decreasing the aggregation number of the micelles. nih.gov

Table 2: Components in a Micellar Copolymerization System

| Component | Example | Role | Reference |

|---|---|---|---|

| Hydrophilic Monomer | Acrylamide (AM) | Forms the main polymer backbone. | acs.org |

| Hydrophobic Monomer | N-dodecylacrylamide (C12AM) | Forms hydrophobic microdomains. | acs.org |

| Surfactant/Surfmer | Sodium 2-acrylamido-dodecane sulfonate (NaAMC12S) | Solubilizes the hydrophobic monomer in micelles. | acs.org |

| Solvent | Water | Continuous phase for the polymerization. | acs.org |

Inverse Emulsion Polymerization for this compound Copolymers

Inverse emulsion polymerization is a heterophase polymerization technique used to produce water-soluble polymers in the form of a stable water-in-oil (W/O) emulsion. sci-hub.se In this process, an aqueous solution of the hydrophilic monomer is dispersed as droplets in a continuous oil phase, stabilized by a W/O emulsifier. sci-hub.sersc.org The polymerization is typically initiated by either an oil-soluble or a water-soluble initiator. researchgate.net This method is advantageous for producing high molecular weight polymers at a high polymerization rate. sci-hub.se

This technique has been employed to synthesize hydrophobically modified polyacrylamides, where this compound (referred to as n-dodecylacrylamide or DAM in some literature) acts as the hydrophobic comonomer. researchgate.netresearchgate.netresearchgate.net The resulting copolymers have hydrophobic side chains that can associate in aqueous solution, leading to unique rheological properties. researchgate.net

The mechanism of inverse emulsion polymerization involves the initiation of polymerization within the monomer-swollen polymer particles. The kinetics can be complex and are influenced by various factors, including the concentrations of the initiator and emulsifier. researchgate.net Generally, the rate of polymerization increases with increasing initiator and emulsifier concentrations. researchgate.net However, the molecular weight of the resulting polymer tends to decrease with an increasing initiator concentration. researchgate.net

The stability of the inverse emulsion is crucial for a successful polymerization. sci-hub.se The choice of emulsifier and its concentration play a significant role. Surfactant mixtures, such as Span 80 and Tween 80, are often used to achieve a stable emulsion. sci-hub.se The hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter in controlling the emulsion stability and the final particle size. sci-hub.se

For the synthesis of this compound copolymers, the hydrophobic monomer is typically dissolved in the oil phase along with the emulsifier, while the hydrophilic monomer (e.g., acrylamide) is dissolved in the aqueous phase. google.com An oil-soluble initiator, such as cumene (B47948) hydroperoxide or azobisisobutyronitrile (AIBN), is often used to initiate the copolymerization. sci-hub.segoogle.com The resulting polymer remains within the aqueous droplets, which are dispersed in the oil phase. The final product is a latex that can be inverted by adding a high-HLB surfactant to release the polymer into an aqueous solution. ekb.eg

Table 3: Typical Components and Conditions for Inverse Emulsion Polymerization of Acrylamide Copolymers

| Component/Condition | Example/Value | Reference |

|---|---|---|

| Aqueous Phase | Acrylamide in water | google.com |

| Oil Phase | Isoparaffinic hydrocarbon (e.g., Isopar® M) | google.com |

| Hydrophobic Comonomer | Dodecyl methacrylate (B99206) or this compound | google.com |

| Emulsifier | Sorbitan monooleate | google.com |

| Initiator | Oil-soluble (e.g., cumene hydroperoxide) | google.com |

| Temperature | 45-50 °C | google.com |

Copolymerization Strategies and Compositional Studies Involving N Dodecylmethacrylamide

Copolymerization with Hydrophilic Monomers for Amphiphilic Systems

The creation of amphiphilic copolymers often involves pairing the hydrophobic N-Dodecylmethacrylamide with a variety of hydrophilic monomers. These systems exhibit unique self-association behaviors in aqueous solutions, forming structures like micelles and hydrogels.

This compound with Sodium 2-(Acrylamido)-2-methylpropanesulfonate (AMPS)

The copolymerization of this compound (DodMAm) with Sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) yields amphiphilic polyelectrolytes with a strong tendency for intrapolymer hydrophobic association. acs.org This leads to the formation of unimolecular micelles, a characteristic that is largely independent of the polymer concentration. acs.orgscribd.com

Studies using fluorescence techniques have shown that the onset of this hydrophobic association is dependent on the mole percentage of DodMAm (fDod) and the presence of salt. acs.org In pure water, association begins at approximately 20 mol % DodMAm, while in a 0.1 M NaCl solution, it starts at a lower concentration of about 10 mol % DodMAm. acs.org The association tendency appears to level off near 40 mol % DodMAm in the salt solution. acs.org Interestingly, while viscosity measurements indicate a significant decrease in polymer size at lower fDod values (5-20 mol %), fluorescence methods are more sensitive to changes in the compactness of the polymer chains at higher fDod values (>20 mol %). acs.org

The preparation of these copolymers is typically achieved through free radical polymerization. scribd.com However, the process of dissolving the resulting solid polymer is crucial for obtaining the desired unimolecular micelles. scribd.com Kinetically-frozen multimolecular micelles can form during the purification process (reprecipitation and lyophilization). scribd.com To achieve predominantly unimolecular micelles, the solid polymer should first be dissolved in pure water at an elevated temperature (around 90°C), followed by the addition of salt at the same temperature. scribd.com

The interaction of these copolymers with nonionic surfactants like Triton X-100 has also been investigated, revealing a cooperative binding process across a wide range of DodMAm content (5-60 mol %). nih.govnih.gov

This compound with Acrylic Acid

The copolymerization of this compound (DodMAm) with acrylic acid (AA) results in amphiphilic copolymers that exhibit a strong tendency for interpolymer association in aqueous solutions, leading to the formation of micelle-like multipolymer aggregates. acs.orgacs.org This behavior contrasts with that of DodMAm/AMPS copolymers, which favor intrapolymer association. acs.org

These random copolymers are typically synthesized via free-radical polymerization in N,N-dimethylformamide (DMF) using an initiator like 2,2'-Azobis(isobutyronitrile) (AIBN). acs.orgacs.org The resulting polymer is purified by precipitation in diethyl ether and subsequent dialysis. acs.org The composition of the copolymers can be determined by elemental analysis. acs.org

The self-association behavior of these copolymers is significantly influenced by the mole fraction of DodMAm (fDod) and the pH of the solution. acs.org At a pH of 10, copolymers with a lower fDod form larger multipolymer aggregates, and the size of these aggregates decreases as fDod increases. acs.org Conversely, at a pH of 4, the aggregate size increases with increasing fDod. acs.org The size of these aggregates also increases with polymer concentration, regardless of fDod and pH. acs.org Hydrogen bonding between carboxylic acid groups is believed to play a role in the self-association at lower pH values. acs.org

Multilayer nanosheet films of poly(N-dodecylacrylamide-co-acrylic acid) [p(DDA/AA)] have been fabricated using the Langmuir-Blodgett technique. nih.govacs.org These films exhibit a highly uniform lamellar structure and their proton conductivity increases with a higher mole fraction of acrylic acid. nih.govacs.org

Table 1: Copolymerization of this compound (DodMAm) and Acrylic Acid (AA)

| DodMAm in Feed (mol %) | DodMAm in Copolymer (fDod, mol %) | Number of DodMAm Units per Chain |

|---|---|---|

| 5 | 5.1 | 13 |

| 10 | 9.1 | 24 |

| 20 | 22.4 | 55 |

Data sourced from elemental analysis and gel permeation chromatography. acs.org

This compound with 4-Vinylpyridine (B31050)

Copolymers of N-dodecylacrylamide (B74712) and 4-vinylpyridine (4-VP) are synthesized to create precursor polymers for new amphiphilic cationic polymers, which can be obtained through the quaternization of the pyridine (B92270) rings. emu.edu.tr The physicochemical properties of these resulting polymers, such as viscosity and micelle formation, are heavily dependent on their microstructure. emu.edu.tr

The copolymerization is typically carried out in bulk at 70°C using AIBN as a free radical initiator, with varying feed ratios of the monomers. emu.edu.tr To understand the relationship between the molecular structure and the aqueous solution behavior, determining the reactivity ratios of the two comonomers is crucial. emu.edu.tr

Studies have determined the reactivity ratios for 4-VP (r_vp) and N-dodecylacrylamide (r_am) using methods like Fineman-Ross, Kelen-Tudos, and Mayo-Lewis. emu.edu.tr The product of these reactivity ratios (r_vp * r_am) was found to be 1.1, which suggests that the growing polymer chains incorporate 4-VP more readily. emu.edu.tr This information allows for the determination of sequence distributions, such as triads, which can be confirmed by 13C NMR. emu.edu.tr

The composition of the copolymers can be determined using 1H NMR. emu.edu.tr Subsequent quaternization of the pyridine rings with agents like methylbromide converts the copolymers into cationic amphiphiles. researchgate.net The association behavior of these quaternized copolymers in aqueous media has been investigated using techniques like viscometry, fluorescence spectroscopy, and tensiometry. researchgate.net

Table 2: Reactivity Ratios for the Copolymerization of 4-Vinylpyridine (4-VP) and N-Dodecylacrylamide (C12AM)

| Method | r_vp | r_am |

|---|---|---|

| Fineman-Ross | 0.27 | 4.13 |

Data sourced from copolymerization studies. emu.edu.tr

This compound with Sodium N-Acryloyl-L-Valinate

This compound with Ethylene Glycol (for Block Copolymers)

Block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG) can be synthesized to create thin films with perpendicularly aligned nanocylinder arrays. acs.orgelsevierpure.comacs.org This is achieved through reversible addition-fragmentation chain transfer (RAFT) polymerization, using a trithiocarbonate-substituted PEG as a macro-chain-transfer agent (PEG-CTA). acs.orgacs.org

The synthesis involves using recrystallized N-dodecylacrylamide (DDA) and 2,2'-azodiisobutyronitrile (AIBN) in a solvent like toluene (B28343). acs.org The resulting pDDA-b-PEG block copolymers have varying degrees of polymerization of the DDA block. acs.org

Thin films of these block copolymers, when thermally annealed and then annealed under humid conditions, exhibit nanophase separation of the pDDA blocks. acs.orgelsevierpure.com X-ray diffraction (XRD) studies suggest that the pDDA block forms a highly oriented lamellar structure where the dodecyl side chains are aligned perpendicularly to the substrate. acs.orgelsevierpure.com This orientation of the lamellar pDDA induces the vertical orientation of the PEG nanocylinders relative to the substrate surface. elsevierpure.com Atomic force microscopy (AFM) and other imaging techniques have confirmed the formation of hexagonally aligned PEG nanocylinders with diameters around 8 nm. elsevierpure.com

This hierarchical phase separation, combining nanosegregation in the comb-shaped pDDA and microphase separation in the block copolymer, offers a unique method for preparing self-assembled nanostructures in polymer films. elsevierpure.com

This compound with Acrylamide (B121943)

Hydrophobically modified polyacrylamides (HMPAMs) are synthesized by copolymerizing acrylamide (AAm) with a small amount of a hydrophobic comonomer like N-dodecylacrylamide. sapub.org A common method for this synthesis is micellar copolymerization. sapub.org This technique leads to the formation of multiblock copolymers where the hydrophobic monomers are distributed in blocks along the hydrophilic polyacrylamide backbone. sapub.org

The presence of the hydrophobic N-dodecylacrylamide blocks allows for stronger intermolecular interactions between the polymer chains, which can significantly improve the rheological properties of the polymer in solution. sapub.org The viscosity of these HMPAM solutions increases notably above a certain critical aggregation concentration (CAC). sapub.org

The molecular weight of the resulting poly(acrylamide-co-N-dodecylacrylamide) copolymers tends to increase with a higher content of N-dodecylacrylamide. sapub.org This is attributed to the formation of larger hydrophobic blocks during the micellar polymerization process. sapub.org The reactivity ratios for the copolymerization of acrylamide and other methacrylates have been studied to understand the distribution of monomeric units in the polymer chain. asianpubs.org For instance, the product of the reactivity ratios for acrylamide and various alkyl methacrylates is typically less than unity, indicating a predominantly random distribution of the monomer units. asianpubs.org

The synthesis is often carried out in an aqueous solution using an initiator system. asianpubs.org The composition of the resulting copolymers can be determined through techniques like elemental analysis. asianpubs.org

Table 3: Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | DodMAm, DDA, C12AM |

| Sodium 2-(Acrylamido)-2-methylpropanesulfonate | AMPS |

| Acrylic Acid | AA |

| 2,2'-Azobis(isobutyronitrile) | AIBN |

| N,N-dimethylformamide | DMF |

| 4-Vinylpyridine | 4-VP |

| Poly(ethylene glycol) | PEG |

| Acrylamide | AAm |

| Triton X-100 | - |

Copolymerization with Functional Monomers

The incorporation of functional comonomers with this compound allows for the synthesis of copolymers with tailored chemical and physical properties, opening avenues for advanced applications.

This compound with 1,4-Dioxaspiro[4.4]nonane-2-methyl Methacrylate (B99206) (DNMMA)

A novel series of ketal-protected copolymers, poly(this compound-co-1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) (p(DDMA-DNMMA)), has been synthesized via free-radical copolymerization. doi.org The process was conducted in toluene at 60 °C, utilizing 2,2'-azobis isobutyronitrile (B166230) (AIBN) as a thermal initiator. doi.org This copolymerization brings together the hydrophobic nature of DDMA and the acid-labile ketal group of DNMMA.

The resulting copolymers have been characterized for their molecular weight and distribution, demonstrating the successful synthesis of polymers with varying comonomer ratios. doi.org

These copolymers exhibit the ability to form stable, well-defined Langmuir monolayers at the air/water interface. doi.org Analysis of surface pressure-area isotherms suggests that the polymer main chain lies flat on the water surface, with the side chains oriented at an angle of approximately 62°. doi.org These monolayers can be transferred onto solid substrates like quartz, silicon, and mica using the Langmuir-Blodgett (LB) technique to create ordered, layer-by-layer films. doi.org

A significant feature of p(DDMA-DNMMA) copolymers is their photosensitivity. Upon irradiation with deep UV light, a photochemical reaction occurs within the ultrathin nanosheets. doi.org The ketal groups in the DNMMA units are cleaved, enabling the development of a positive-tone photopattern when treated with an alkali aqueous solution. doi.org These patterned films have shown resistance during the etching of gold films, indicating their potential for use in deep UV lithography and as photomasks. doi.orgresearchgate.net

Table 1: Molecular Weight and Distribution of p(DDMA-DNMMA) Copolymers

| Copolymer | Feed ratio of DDMA:DNMMA (mol/mol) | DDMA in Copolymer (mol%) | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|---|---|

| p(DDMA-DNMMA25) | 75:25 | 73 | 15800 | 9800 | 1.61 |

| p(DDMA-DNMMA50) | 50:50 | 48 | 16500 | 10100 | 1.63 |

| p(DDMA-DNMMA75) | 25:75 | 22 | 18300 | 10500 | 1.74 |

Data sourced from doi.org

This compound with Perylen-3-ylmethylmethacrylate (for FRET)

For applications in fluorescence-based sensing, this compound has been copolymerized with Perylen-3-ylmethylmethacrylate to create a fluorescent acceptor polymer. researchgate.netacs.org This copolymer serves as a key component in a Fluorescence Resonance Energy Transfer (FRET) system. researchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor), where the efficiency of transfer is highly dependent on the distance between them. researchgate.net

In one study, the fluorescent acceptor was synthesized by the copolymerization of this compound and perylen-3-ylmethylmethacrylate. researchgate.net The FRET interaction was then investigated by titrating this acceptor polymer with a pyrene-tagged β-hydroxy acid, which acted as the fluorescent donor. researchgate.net

The study observed both fluorescence quenching of the donor and enhancement of the acceptor's fluorescence, which are characteristic signatures of FRET. researchgate.net These interactions were monitored using fluorescence spectroscopy in both film and solution formats, with a more pronounced lipophilic-induced interaction noted in solution. researchgate.net The quenching was identified as dynamic quenching between the donor and acceptor pair. researchgate.net These findings demonstrate the utility of this compound copolymers in constructing sensitive FRET-based systems. researchgate.netacs.org

Impact of Comonomer Composition on Polymer Properties and Behavior

The properties and behavior of copolymers containing this compound are profoundly influenced by the nature and proportion of the comonomer used. taylorandfrancis.com By systematically varying the comonomer composition, characteristics such as thermoresponsiveness, association behavior, and rheological properties can be precisely controlled. mdpi.comacs.orgncsu.edu

Thermoresponsive Behavior: The incorporation of comonomers can impart temperature sensitivity to the polymer. For instance, copolymerizing a hydrophilic monomer like N-isopropylacrylamide (NIPAM) with a hydrophobic monomer results in polymers that exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water. researchgate.netutwente.nl The exact value of the LCST can be fine-tuned by adjusting the comonomer ratio. nih.govnih.gov Increasing the content of a more hydrophilic comonomer, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA), generally increases the cloud point temperature (Tcp) of the copolymer. mdpi.com Conversely, increasing the proportion of the hydrophobic this compound would lower the LCST. This tunability is crucial for applications that require a sharp phase transition at a specific temperature. nih.gov

Aqueous Association and Micellization: In aqueous solutions, amphiphilic copolymers of this compound with charged, hydrophilic monomers like sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) or sodium N-acryloyl-L-valinate exhibit complex association behaviors. acs.orgacs.orgresearchgate.net The hydrophobic dodecyl side chains of the DDMA units tend to associate to minimize contact with water, leading to the formation of hydrophobic microdomains. acs.orgresearchgate.net Below a critical aggregation concentration (CAC), the copolymers may exist as open-chain conformations, but above the CAC, they self-assemble into interpolymer aggregates or micelles. researchgate.net The CAC and the size and morphology of these aggregates are dependent on the hydrophobe content; a higher proportion of DDMA generally leads to aggregation at lower concentrations. acs.orgresearchgate.net

Crystallinity and Thermal Properties: Comonomer composition also affects the solid-state properties of the polymer. taylorandfrancis.com The glass transition temperature (Tg) of a copolymer, for example, is dependent on the feed molar ratio of the comonomers. researchgate.net The incorporation of different monomer units along the polymer chain disrupts the regularity, which in turn influences the polymer's ability to crystallize. taylorandfrancis.comd-nb.info

Reactivity Ratios and Microstructure: The distribution of monomer units within the copolymer chain (e.g., random, alternating, or blocky) is governed by the reactivity ratios of the comonomers. scholaris.canih.gov These ratios determine the tendency of a growing polymer chain ending in one type of monomer to add the same or the other type of monomer. emu.edu.tr The resulting microstructure is critical, as it dictates how the hydrophobic and hydrophilic segments are arranged, which strongly influences properties like micelle formation and the sharpness of thermal transitions. emu.edu.tr

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DDMA |

| 1,4-Dioxaspiro[4.4]nonane-2-methyl Methacrylate | DNMMA |

| Perylen-3-ylmethylmethacrylate | - |

| 2,2'-azobis isobutyronitrile | AIBN |

| N-isopropylacrylamide | NIPAM |

| oligo(ethylene glycol) methyl ether methacrylate | OEGMA |

| sodium 2-(acrylamido)-2-methylpropanesulfonate | AMPS |

| sodium N-acryloyl-L-valinate | - |

Polymer Architecture and Structural Characterization in Macroscopic and Nanoscale Systems

Molecular Weight and Molecular Weight Distribution Characterization

The determination of molecular weight and its distribution is fundamental to predicting and controlling the physical properties of poly(N-Dodecylmethacrylamide) (PDDMA). Techniques such as Gel Permeation Chromatography (GPC) and Static Light Scattering (SLS) are instrumental in providing these crucial parameters.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a widely utilized technique for determining the molecular weight distribution of polymers. wikipedia.org The principle of GPC involves separating polymer molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous gel. wikipedia.org Larger molecules elute first, as they are excluded from the pores of the gel, while smaller molecules penetrate the pores to varying extents and thus have a longer retention time. wikipedia.org

For the analysis of PDDMA and its copolymers, GPC provides relative molecular weight information by comparing the elution times of the sample to those of known molecular weight standards, such as polystyrene or poly(methyl methacrylate). nsf.govwaters.com The choice of solvent is critical for ensuring the polymer is fully dissolved and assumes a relaxed conformation. waters.com The data obtained from GPC allows for the calculation of several important molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org Copolymers of this compound have been successfully characterized using GPC to confirm controlled polymerization and achieve desired molecular weights with low polydispersity. uwaterloo.caresearchgate.net

Table 1: GPC Characterization Data for PDDMA and Related Copolymers

| Polymer System | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(DMA-co-NAS) | 50,000 | - | ≤ 1.1 | psu.edu |

| Poly(DMA-co-NAS) | 70,000 | - | ≤ 1.1 | psu.edu |

| pDDA-b-ptPA | - | 13,000 | 1.4 | researchgate.net |

Note: DMA represents N,N-dimethylacrylamide, NAS represents N-acryloxysuccinimide, pDDA represents poly(N-dodecylacrylamide), and ptPA represents poly(N-tert-pentylacrylamide).

Static Light Scattering (SLS) for Absolute Molecular Weight and Aggregation Number

Static Light Scattering (SLS) is a powerful, non-invasive technique used to determine the absolute weight-average molecular weight (Mw) of macromolecules in solution without the need for calibration with polymer standards. malvernpanalytical.comanton-paar.com The method is based on the principle that the intensity of light scattered by a polymer solution is directly proportional to the product of its weight-average molecular weight and its concentration. malvernpanalytical.comuci.edu By measuring the scattered light intensity at various angles and polymer concentrations, a Zimm plot can be constructed to extrapolate the data to zero angle and zero concentration, yielding the absolute Mw, the radius of gyration (Rg), and the second virial coefficient (A2). nsf.govnih.gov

SLS is particularly valuable for studying the aggregation behavior of amphiphilic polymers like PDDMA in solution. The apparent weight-average molecular weight can be measured to determine the aggregation number, which is the average number of polymer chains in a micelle or aggregate. researchgate.net This technique has been employed to characterize hydrophobically associating copolymers of acrylamide (B121943), where the formation of intermolecular aggregates was followed by both dynamic and static light scattering. researchgate.net

Table 2: SLS Characterization of P(AAm-co-St) Copolymers

| Copolymer | Mw ( kg/mol ) | Rg (nm) | A2 (mol·mL/g²) | Reference |

| 1P(AAm-co-1St) | 3200 ± 290 | - | - | nih.gov |

| 0.7P(AAm-co-1St) | 2360 ± 680 | - | - | nih.gov |

Note: P(AAm-co-St) represents copolymers of acrylamide and styrene.

Influence of Monomer Conversion on Molecular Weight Heterogeneity

The degree of monomer conversion during polymerization can significantly impact the molecular weight heterogeneity of the resulting polymer. In living/controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a linear relationship is often observed between the number-average molecular weight and monomer conversion, leading to polymers with narrow molecular weight distributions (low PDI). researchgate.net

However, in some copolymerization systems, particularly micellar polymerization of hydrophobically modified polyelectrolytes, compositional heterogeneity can arise. For instance, in the terpolymerization of acrylamide, sodium 2-acrylamido-2-methylpropanesulfonate, and a hydrophobic monomer like N,N-dihexylacrylamide, a drift in composition can be observed with increasing conversion. researchgate.net This is attributed to electrostatic repulsions between the growing anionic polymer chains and the anionic surfactant micelles containing the hydrophobic monomer. researchgate.net This compositional drift can lead to a broadening of the molecular weight distribution and affect the final properties of the polymer. Studies have shown that the molecular weight heterogeneity of hydrophobically modified polyacrylamides can increase remarkably with conversion. researchgate.net

Polymer Thin Films and Nanosheet Fabrication

The ability to form well-defined thin films and nanosheets from PDDMA and its copolymers is crucial for their application in areas such as electronics, sensors, and separation membranes. Techniques like the Langmuir-Blodgett method and spin-coating are instrumental in fabricating these structured materials.

Langmuir-Blodgett (LB) Technique for Monolayer and Multilayer Nanosheets

The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultrathin films with precise control over thickness and molecular orientation at the molecular level. doi.orgwikipedia.org This technique involves spreading a solution of an amphiphilic polymer, such as a copolymer of this compound, onto the surface of a liquid subphase, typically water. doi.org The long alkyl side chains of the this compound units provide the necessary amphiphilicity. As the solvent evaporates, a monolayer of the polymer forms at the air-water interface. wikipedia.org This monolayer can then be compressed to a desired surface pressure, promoting a well-defined molecular orientation, before being transferred layer by layer onto a solid substrate. doi.orgwikipedia.org

Copolymers of this compound have been shown to form stable Langmuir monolayers, which can be successfully deposited as multilayer nanosheets. doi.org For example, copolymers of N-dodecylacrylamide (B74712) (DDA) and dopamine (B1211576) methacrylamide (B166291) (DMA) have been used to fabricate catechol-based polymer nanosheets via the LB technique. nih.gov Similarly, copolymers of DDA and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) have been assembled into layered ultrathin films. nih.gov The resulting LB films exhibit a highly ordered layered structure where the polymer backbones lie flat and the alkyl side chains are oriented nearly perpendicular to the substrate. rsc.org This precise layering allows for the creation of free-standing films with uniform thickness, controllable from the nanometer to the micrometer scale. rsc.org

Table 3: Properties of Langmuir-Blodgett Films from N-Dodecylacrylamide Copolymers

| Polymer System | Substrate | Surface Pressure (mN/m) | Monolayer Thickness (nm) | Reference |

| p(DDMA–DNMMA) | Quartz, Silicon, Mica | 25 | - | doi.org |

| p(DDA/AMPS) | Solid Substrate | - | 1.85 | nih.gov |

| Poly(N-dodecylacrylamide) | - | - | 3.3 (bilayer) | rsc.org |

Note: DDMA represents this compound, DNMMA represents 1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate (B99206), DDA represents N-dodecylacrylamide, and AMPS represents 2-acrylamido-2-methylpropanesulfonic acid.

Spin-Coating Methods for Film Preparation

Spin-coating is a widely used, simple, and cost-effective technique for producing uniform thin films on flat substrates. ossila.comresearchgate.net The process involves depositing a small amount of a polymer solution onto the center of a substrate, which is then rotated at high speed. ossila.com The centrifugal force causes the solution to spread out evenly, and the solvent evaporates, leaving behind a thin polymer film. ossila.com The final thickness of the film is primarily controlled by the solution concentration and the spinning speed. tu-chemnitz.demdpi.com

While the Langmuir-Blodgett technique offers superior control over molecular ordering, spin-coating is a more rapid method for film preparation. doi.org It has been used to create thin films from various polymers, including copolymers of N,N-dimethyl acrylamide, for applications such as humidity sensors. researchgate.net In comparison to LB films, spin-coated films generally have a less ordered structure. nih.gov For instance, the proton conductivity of a multilayer film of a poly(N-dodecylacrylamide-co-2-acrylamido-2-methylpropanesulfonic acid) prepared by the LB technique was found to be more than 10 times higher than that of a spin-coated film of the same material, which was attributed to the formation of uniform and consecutive hydrophilic nanochannels in the highly ordered LB film. nih.gov

Table 4: Parameters for Spin-Coating of Polymer Films

| Polymer System | Solvent | Spin Speed (rpm) | Film Thickness | Reference |

| PMMA | Toluene (B28343) | 400 - 8000 | 65 nm - 1 µm | mdpi.com |

| PDMS/NdFeB with Chitosan/PCL coating | - | 1000 - 2000 | 60 - 100 µm | mdpi.com |

| PMMA | Benzene | - | - | inoe.ro |

Note: PMMA represents Poly(methyl methacrylate), PDMS represents Polydimethylsiloxane, and PCL represents Polycaprolactone.

Molecular Orientation and Arrangement in Films (e.g., Polymer Main Chain and Side Chain Angles)

The molecular arrangement of polymers containing this compound in thin films is a critical factor influencing their macroscopic properties. In Langmuir-Blodgett (LB) films, for instance, copolymers of this compound have been shown to adopt a specific orientation at the air/water interface. The polymer main chain tends to lie flat on the water surface. doi.org Protruding from this planar main chain, the dodecyl side chains are not randomly oriented but instead extend outwards at a distinct angle of approximately 62°. doi.org This well-defined molecular orientation is crucial for the formation of stable and ordered monolayer and multilayer nanosheets. doi.org

In other systems, particularly in lamellar structures formed by homopolymers like poly(N-dodecylacrylamide) (pDDA), the orientation is dictated by the segregation of the hydrophobic dodecyl side chains and the more hydrophilic polymer backbone. semanticscholar.orgrsc.org Under specific conditions such as humid annealing, the dodecyl side chains align themselves nearly perpendicular to the lamellar plane. semanticscholar.orgrsc.orgrsc.org This perpendicular alignment of the side chains is a driving force for the formation of highly ordered structures. rsc.org The length of the dodecyl side chain in an all-trans conformation is reported to be 1.80 nm. semanticscholar.orgrsc.org

Advanced Structural Probing of Solid-State and Film Architectures

A suite of advanced analytical techniques is employed to meticulously characterize the structural architecture of this compound-based polymers from the nanoscale to the macroscopic level.

X-Ray Diffraction (XRD) and Grazing-Angle Incidence XRD (GI-XRD) for Lamellar Structures and Orientation

X-ray diffraction techniques are indispensable for elucidating the ordered structures within these polymer films. Two-dimensional grazing-angle incidence X-ray diffraction (GI-XRD) measurements on as-cast thin films of poly(N-dodecylacrylamide) (pDDA) typically show randomly oriented lamellar domains. semanticscholar.orgrsc.org However, after annealing in humid conditions (e.g., 98% relative humidity at 60°C), the GI-XRD patterns exhibit distinct spot-like diffractions in the out-of-plane direction, including second and third-order peaks. semanticscholar.orgrsc.orgrsc.org This is a clear indication that the lamellar plane has become oriented parallel to the substrate surface. semanticscholar.orgrsc.org

From these diffraction patterns, key structural parameters can be extracted. For instance, the lamellar spacing in such humid-annealed pDDA films has been determined to be 3.25 nm. semanticscholar.orgrsc.orgrsc.org One-dimensional XRD patterns of block copolymers containing pDDA also suggest the formation of a highly oriented lamellar structure where the dodecyl side chains are aligned perpendicularly to the substrate. acs.orgelsevierpure.com The presence of strong Bragg diffraction peaks in the out-of-plane direction confirms a highly uniform lamellar structure in multilayer films. acs.orgnih.gov In some copolymer systems, diffraction peaks at specific q values (e.g., q = 1.9, 3.9, and 5.9 nm⁻¹) are indicative of a lamellar structure similar to the homopolymer. researchgate.net

The following table summarizes XRD findings for poly(N-dodecylacrylamide) (pDDA) films under different conditions.

| Condition | XRD Observation | Deduced Structure | Lamellar Spacing (nm) | Reference |

| As-cast | Randomly oriented lamellar domains | Amorphous/Randomly oriented | - | semanticscholar.orgrsc.org |

| Humid Annealing | Spot-like diffraction in out-of-plane direction | Highly ordered lamellar structure parallel to substrate | 3.25 | semanticscholar.orgrsc.orgrsc.org |

| Block Copolymer (pDDA-b-PEG) | Highly oriented lamellar structure | Perpendicularly aligned dodecyl side chains | - | acs.orgelsevierpure.com |

Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructures

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography and nanostructure of this compound polymer films. For block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG), AFM phase images of thermally annealed films show a featureless surface. acs.orgelsevierpure.com However, subsequent annealing under humid conditions induces nanophase separation, leading to the formation of hexagonally aligned PEG nanocylinder arrays observable by AFM. acs.orgelsevierpure.com

AFM is also a powerful tool for quantitative measurements at the nanoscale. It has been used to determine the diameter of these nanocylinders to be approximately 8 nm. acs.orgelsevierpure.com In the context of Langmuir-Blodgett films of this compound copolymers, AFM has been employed to measure the thickness of a single layer by scratching the surface with the AFM tip, yielding a value of about 1.6 nm. doi.org This technique is crucial for confirming the formation of stable, well-defined molecularly oriented Langmuir monolayers. doi.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Examination and Orientation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to probe the molecular structure and orientation of polymer chains. spectroscopyonline.com The analysis of specific vibrational modes, such as the CH₂ stretching modes of the dodecyl side chains, is particularly insightful. rsc.org The wavenumbers of the asymmetric (νₐ) and symmetric (νₛ) CH₂ stretching modes are sensitive to the conformation of the hydrocarbon chain. rsc.org In lamellar structured films of pDDA, these peaks indicate that the dodecyl side chains are in a trans-rich conformation. rsc.org

Furthermore, incident-angle-dependent IR absorption measurements can be used to determine the orientation of the side chains. rsc.orgrsc.org For a lamellar structured pDDA film, the absorbance of the CH₂ asymmetric stretching vibration increases as the incident angle decreases, reaching a maximum at an angle of 8°. semanticscholar.orgrsc.org This indicates that the dodecyl side chains are aligned nearly perpendicularly to the substrate. semanticscholar.orgrsc.orgrsc.org The transition moment of the CH₂ stretching is perpendicular to the long axis of the alkyl chain, making this technique highly sensitive to the tilt angle of the side chains. rsc.orgrsc.org

The table below shows key FT-IR absorption bands for poly(this compound) and their structural interpretation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation | Reference |

| 2922 | CH₂ asymmetric stretching | Trans-rich conformation of dodecyl side chains | rsc.org |

| - | Amide I and Amide II | Random hydrogen-bonded network | rsc.org |

Transmission Electron Microscopy (TEM) for Aggregate Morphology and Nanocylinder Alignment

Transmission Electron Microscopy (TEM) provides direct visualization of the internal nanostructure of this compound-based polymer systems. For block copolymers like pDDA-b-PEG, cross-sectional TEM images have confirmed the perpendicular alignment of nanocylinders throughout the film. acs.orgelsevierpure.com In studies of random copolymers in solution, TEM images have revealed the formation of spherical aggregates with a uniform diameter of approximately 50 nm at concentrations above the critical aggregation concentration. researchgate.net

In combination with staining agents like RuO₄, which selectively stains certain domains (e.g., PEG), scanning transmission electron microscopy (STEM), a variant of TEM, can provide clear images of the morphology. For instance, STEM images of a free-standing pDDA-b-PEG film on a copper grid have shown the vertically aligned PEG nanocylinders. acs.org

Self Assembly and Associative Behavior of N Dodecylmethacrylamide Containing Polymers

Probing Hydrophobic Microenvironments

The self-assembly of N-Dodecylmethacrylamide-containing polymers in aqueous solutions leads to the formation of hydrophobic microenvironments, which can be investigated using various sensitive techniques. These methods provide insights into the local environment within the polymer aggregates, a crucial aspect for understanding their associative behavior.

Fluorescence Spectroscopy with Pyrene (B120774) and Naphthalene Probes

Fluorescence spectroscopy, utilizing probes like pyrene and naphthalene, is a powerful tool for characterizing the hydrophobic microdomains formed by the dodecyl groups of this compound units within the polymer structure.

Vibronic Fine Structures: The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its immediate surroundings. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), denoted as the I₁/I₃ ratio, is a well-established indicator of the local polarity. In aqueous, polar environments, the I₁/I₃ ratio is typically high (around 1.6-1.8). When pyrene partitions into the nonpolar, hydrophobic cores of the polymer aggregates, this ratio decreases significantly, approaching values observed in hydrocarbon solvents (around 0.6). This change provides direct evidence for the formation of hydrophobic microdomains. For copolymers of acrylic acid and this compound, an increase in the dodecylmethacrylamide content leads to a decrease in the I₁/I₃ ratio, indicating the formation of more pronounced hydrophobic domains.

Lifetimes: The fluorescence lifetime of probes like pyrene and naphthalene also provides information about their local environment. In the presence of quenchers or when the probe is in a more rigid environment, its fluorescence lifetime can be altered. For instance, the fluorescence lifetimes of pyrene solubilized in the hydrophobic microdomains of copolymers of acrylic acid and this compound were found to be around 390 ns, independent of pH and the content of this compound, suggesting a consistent hydrophobic environment within the aggregates.

Nonradiative Energy Transfer (NRET): Nonradiative energy transfer between a donor (e.g., naphthalene) and an acceptor (e.g., pyrene) probe attached to the polymer backbone can be used to study the conformational changes and the compactness of the polymer chains. The efficiency of NRET is strongly dependent on the distance between the donor and acceptor. In a collapsed or aggregated conformation, where the probes are in close proximity, NRET is more efficient. This technique has been used to demonstrate the increased compactness of polymer chains with increasing this compound content, reflecting enhanced hydrophobic associations.

Estimation of Local Polarity and Microviscosity

The local environment within the hydrophobic microdomains can be further characterized by estimating the local polarity and microviscosity.

Local Polarity: As mentioned, the I₁/I₃ ratio of pyrene fluorescence is a direct measure of the local polarity of the microenvironment where the pyrene probe is located. A lower I₁/I₃ ratio signifies a more nonpolar environment, akin to that of a hydrocarbon. By comparing the observed I₁/I₃ ratio to a calibration curve of this ratio in solvents of known polarity, a quantitative estimation of the effective polarity within the hydrophobic core of the this compound polymer aggregates can be made.

Microviscosity: The rotational mobility of fluorescent probes can be used to estimate the microviscosity of their local environment. Techniques such as fluorescence anisotropy or the use of molecular rotors can provide this information. An increase in the viscosity of the microenvironment restricts the rotational motion of the probe, leading to a higher fluorescence anisotropy. This provides a measure of the "stiffness" or rigidity of the hydrophobic core of the polymer aggregates.

| Parameter | Method | Finding |

| Local Polarity | Pyrene I₁/I₃ ratio | Decreases with increasing this compound content, indicating the formation of nonpolar microdomains. |

| Microviscosity | Fluorescence Anisotropy | Can be used to determine the rigidity of the hydrophobic core. |

Solution Conformation and Hydrodynamic Behavior

The self-assembly and associative behavior of this compound-containing polymers at a microscopic level have a profound impact on their macroscopic solution properties, including their conformation and hydrodynamic behavior.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregate Formation

Dynamic Light Scattering (DLS) is a key technique for determining the size of particles in a solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient of the particles can be calculated, and subsequently, the hydrodynamic radius (Rh) can be determined using the Stokes-Einstein equation.

For this compound-containing polymers, DLS studies reveal the formation of large aggregates due to intermolecular hydrophobic associations. The hydrodynamic radius of these aggregates is significantly larger than that of individual polymer chains (unimers). The size of these aggregates can be influenced by factors such as polymer concentration, the content of the hydrophobic monomer (this compound), and the presence of salt. For instance, in copolymers of acrylamide (B121943) and lauryl methacrylate (B99206) (a hydrophobe similar to this compound), DLS has shown the appearance of a peak corresponding to aggregates, confirming the associative behavior.

| Copolymer System | Technique | Hydrodynamic Radius (Rh) | Observation |

| Acrylamide/Lauryl Methacrylate | DLS | Varies with composition | Appearance of a peak corresponding to large aggregates, indicating intermolecular association. |

| Acrylic Acid/N-Dodecylmethacrylamide | DLS | Dependent on pH and hydrophobe content | Formation of aggregates with varying sizes depending on the solution conditions. |

Rheological Techniques for Associative Polymer Characterization

Rheology is the study of the flow of matter, and it provides valuable information about the macroscopic properties of polymer solutions that are a direct consequence of their microscopic structure and interactions. For associative polymers like those containing this compound, rheological measurements are crucial for understanding their thickening and viscoelastic properties.

The key feature of these polymers is the significant increase in solution viscosity above a certain polymer concentration, known as the critical aggregation concentration (CAC). This viscosity enhancement is due to the formation of a transient three-dimensional network held together by the physical cross-links of the hydrophobic associations.

Common rheological characterizations include measuring the viscosity as a function of shear rate. Typically, solutions of this compound-containing polymers exhibit non-Newtonian, shear-thinning behavior. At low shear rates, the viscosity is high due to the integrity of the polymer network. As the shear rate increases, the network structure is disrupted, the polymer chains align in the direction of flow, and the viscosity decreases. This shear-thinning property is important for many industrial applications.

| Rheological Parameter | Description | Typical Behavior for this compound Polymers |

| Viscosity vs. Shear Rate | Measures the resistance to flow at different rates of deformation. | Shear-thinning: Viscosity decreases as the shear rate increases. |

| Storage Modulus (G') and Loss Modulus (G'') | G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component. | At sufficient concentrations, G' > G'', indicating the formation of a gel-like network. |

Relationship between Microstructure and Macroscopic Solution Behavior

The connection between the microscopic structure, as revealed by techniques like fluorescence spectroscopy and DLS, and the macroscopic solution behavior, observed through rheology, is a cornerstone of understanding associative polymers.

The formation of hydrophobic microdomains, detected by the partitioning of fluorescent probes, is the fundamental driving force for the association of polymer chains. When these associations are predominantly intramolecular, the polymer coils may contract, leading to a decrease in viscosity. However, at concentrations above the CAC, intermolecular associations become dominant. This leads to the formation of a network structure, as evidenced by the large aggregates observed in DLS.

This intermolecular network is directly responsible for the dramatic increase in solution viscosity. The strength of this network, and therefore the viscosity, is influenced by the number and strength of the hydrophobic junctions. Factors that promote hydrophobic association, such as increasing the this compound content or adding salt (which screens electrostatic repulsions between charged groups on the polymer backbone), lead to a more robust network and consequently, higher viscosity.